molecular formula C9H5F7 B2601308 (Heptafluoroisopropyl)benzene CAS No. 378-34-7

(Heptafluoroisopropyl)benzene

Cat. No.: B2601308
CAS No.: 378-34-7
M. Wt: 246.128
InChI Key: CHPJUEBSVFTIRX-UHFFFAOYSA-N
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Description

(Heptafluoroisopropyl)benzene, also known by its IUPAC name [1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]benzene, is a fluorinated aromatic compound with the molecular formula C9H5F7 . This compound is characterized by the presence of a heptafluoroisopropyl group attached to a benzene ring, making it a unique and interesting molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of benzene with heptafluoroisopropyl iodide in the presence of a strong base such as potassium tert-butoxide . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the heptafluoroisopropyl iodide.

Industrial Production Methods: Industrial production of (Heptafluoroisopropyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (Heptafluoroisopropyl)benzene can undergo various chemical reactions, including:

  • Electrophilic Aromatic Substitution (EAS):

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-7(8(11,12)13,9(14,15)16)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPJUEBSVFTIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20896301
Record name (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-34-7
Record name (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20896301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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